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Titanium carbonitride

Hard coating Tribology Cutting tool

TiCN degrades above ~400°C, limiting its use in high-speed dry machining. For sub-400°C operations, titanium carbonitride (CAS 12654-86-3) delivers quantifiable performance gains over TiN and TiAlN: • 40-48% lower wear vs. TiN in dry turning of T6061 aluminum • 2.5× tool life vs. TiAlN/AlCrN in Grade 4 titanium (TiN+TiCN multilayer) • 50% faster cutting vs. uncoated tools in stainless steel and cast iron • Precision boring of hardened steels (HRC 45-55) with minimal built-up edge Supplied as powder (99% metals basis, 1-2 μm; nano grades available) for PVD/CVD coating and cermet manufacturing. Bulk quantities and custom particle sizes on request.

Molecular Formula CHNTi2
Molecular Weight 122.76
CAS No. 12654-86-3
Cat. No. B576742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium carbonitride
CAS12654-86-3
Molecular FormulaCHNTi2
Molecular Weight122.76
Structural Identifiers
SMILESC#[Ti].N#[Ti]
InChIInChI=1S/CH.N.2Ti/h1H;;;
InChIKeyIKXYWFXSOKKOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TiCN Hard Coating & Cermet Overview


Titanium carbonitride (TiCN, CAS 12654-86-3) is a ceramic-metal composite (cermet) and hard coating material widely applied in cutting tools via physical vapor deposition (PVD) or chemical vapor deposition (CVD) [1]. It exists as a solid solution of titanium carbide (TiC) and titanium nitride (TiN), combining high hardness, good wear resistance, and moderate oxidation stability [2]. TiCN is commercially available as both coating layers (typically 2–4 µm thickness) and as bulk cermet inserts for machining applications [1].

TiCN Performance Gaps vs. TiN, TiAlN, TiC


TiCN cannot be freely interchanged with TiN or TiAlN due to significant differences in hardness, thermal stability, friction coefficient, and oxidation resistance . While TiCN offers superior hardness and lower friction than TiN at ambient temperatures, its performance degrades above ~400°C, making it unsuitable for high-speed dry machining where TiAlN excels [1]. Conversely, TiCN's balanced properties often yield longer tool life in specific applications, such as turning titanium or aluminum alloys, outperforming TiAlN in certain attrition-dominated wear scenarios [2]. The following sections provide quantitative evidence to guide material selection.

TiCN Quantitative Performance Evidence


Vickers Hardness Advantage Over TiN

TiCN coatings achieve Vickers hardness values of 3000–4000 HV, compared to 2000–2400 HV for TiN coatings, representing a 33% increase in hardness due to carbon incorporation [1]. This hardness advantage directly translates to improved abrasive wear resistance in machining applications.

Hard coating Tribology Cutting tool

Wear Rate Reduction vs. TiN in Aluminum Machining

In dry turning of T6061 aluminum alloy, TiCN-coated tools exhibited a wear rate 40–48% lower than TiN-coated tools across cutting speeds of 318, 394, and 490 m/min [1]. This substantial reduction in wear translates to longer tool life and reduced downtime.

Machining Tool wear Dry cutting

Friction Coefficient Against Steel

In unlubricated sliding tests against steel, TiCN coatings exhibited a friction coefficient of 0.60–0.74, which is lower than TiN (~0.65–0.8) but higher than TiAlN (~0.3–0.5) [1][2]. Under lubricated conditions, TiCN's friction coefficient drops to 0.21–0.24 [1].

Tribology Friction Coating

Thermal Stability Comparison with TiAlN

While TiCN is harder than TiAlN at room temperature (e.g., 32 GPa vs. 28 GPa [1]), its hardness degrades significantly above 400°C due to oxidation and phase changes . At 750–1000°C, TiAlN maintains higher hardness than TiCN and TiN [2]. This thermal instability limits TiCN's use in high-speed dry machining.

Thermal stability High-temperature performance Coating degradation

Oxidation Resistance and C/N Ratio

Thermogravimetric analysis at 800°C shows that TiC has the highest oxidation resistance, TiN the lowest, and TiCN lies in between, with its resistance heavily dependent on the C/N ratio [1]. Coatings with higher carbon content (e.g., C/N = 8/2) exhibit better oxidation resistance than those with low carbon (C/N = 2/8) [2]. This makes TiCN less oxidation-resistant than TiAlN, which forms a protective Al2O3 layer [3].

Oxidation resistance High-temperature stability Coating chemistry

TiN+TiCN Multilayer Tool Life in Titanium Turning

In turning of commercially pure titanium (Grade 4), a TiN+TiCN multilayer coating achieved the longest tool life among tested inserts, outperforming TiAlN and AlCrN monolayer coatings by approximately 2.5 times [1]. Notably, this superior performance occurred despite the TiN+TiCN coating having lower hardness and working temperature than competitors, highlighting the critical role of low friction and multilayer structure in resisting attrition wear [1].

Tool life Titanium machining Multilayer coatings

TiCN Application Scenarios


Automotive Aluminum Dry Machining

TiCN-coated tools reduce wear by 40–48% compared to TiN in dry turning of T6061 aluminum [1]. This enables higher productivity and eliminates cutting fluid costs in automotive part manufacturing, where dry machining is increasingly mandated for environmental compliance.

Titanium & Superalloy Machining in Aerospace

In turning Grade 4 titanium, TiN+TiCN multilayer coatings extend tool life 2.5× over TiAlN and AlCrN monolayers [2]. This makes TiCN-based coatings a preferred choice for aerospace components, where difficult-to-machine materials and high tooling costs are prevalent.

Stainless Steel & Cast Iron Machining

TiCN's high hardness (3000–4000 HV) and good abrasion resistance allow for cutting speeds up to 50% higher than uncoated tools . It is well-suited for machining stainless steels and cast irons in applications where temperatures remain below 400°C, providing a cost-effective alternative to TiAlN.

Hardened Steel Finishing with Cermet Inserts

TiCN-based cermet inserts, with their core-rim microstructure and high hot hardness, are used for precision boring and finishing of hardened steels (HRC 45–55) [3]. Their low friction coefficient and chemical stability minimize built-up edge and ensure excellent surface finish.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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